molecular formula C27H22ClN7O B2491400 [1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920228-93-9

[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2491400
CAS No.: 920228-93-9
M. Wt: 495.97
InChI Key: YTCNODGHSFIYSV-UHFFFAOYSA-N
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Description

[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C27H22ClN7O and its molecular weight is 495.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Some derivatives of 1,2,4-triazole, including compounds similar to the queried chemical, have been synthesized and shown to possess antimicrobial activities. These compounds were screened against various test microorganisms, with some demonstrating good or moderate activities (Bektaş et al., 2007).

Synthesis and Structural Studies

  • There have been studies focusing on the synthesis of similar compounds, particularly those involving pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines. These studies often elucidate the structure of these compounds using various spectroscopic methods and sometimes through X-ray crystal analysis (Abdelhamid et al., 2012).

Anticancer and Antituberculosis Potential

  • Derivatives of the compound, such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, have been synthesized and tested for their potential anticancer and antituberculosis activities. Some of these compounds have exhibited significant activity in these areas (Mallikarjuna et al., 2014).

5-HT2 Antagonist Activity

  • Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, with structural similarities to the queried compound, have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity. Some of these compounds showed promising results, particularly as 5-HT2 antagonists (Watanabe et al., 1992).

PET Imaging Agent for Parkinson's Disease

  • A compound structurally related to the queried molecule, HG-10-102-01, was synthesized and considered as a potential PET imaging agent for examining LRRK2 enzyme activity in Parkinson's disease (Wang et al., 2017).

Future Directions

The compound displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . This study reveals key descriptors of the compound and will provide help to screen out efficient and novel drugs in the future .

Properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN7O/c28-22-10-12-23(13-11-22)35-26-24(31-32-35)25(29-18-30-26)33-14-16-34(17-15-33)27(36)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCNODGHSFIYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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